molecular formula C12H9F2N3O B12241423 2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide

2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide

Cat. No.: B12241423
M. Wt: 249.22 g/mol
InChI Key: XIAPVZKHTYQOGW-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two fluorine atoms on the benzamide ring and a pyrazinylmethyl group attached to the nitrogen atom of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazinylmethyl group.

    Condensation Reactions: The benzamide group can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate cellular signaling pathways. The presence of fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide is unique due to the specific arrangement of fluorine atoms and the pyrazinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F2N3O

Molecular Weight

249.22 g/mol

IUPAC Name

2,6-difluoro-N-(pyrazin-2-ylmethyl)benzamide

InChI

InChI=1S/C12H9F2N3O/c13-9-2-1-3-10(14)11(9)12(18)17-7-8-6-15-4-5-16-8/h1-6H,7H2,(H,17,18)

InChI Key

XIAPVZKHTYQOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2)F

Origin of Product

United States

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